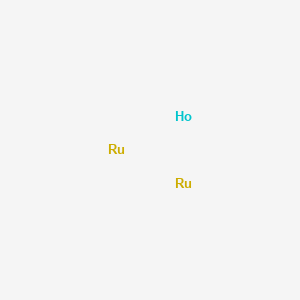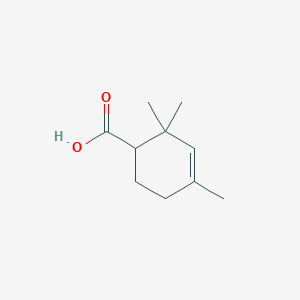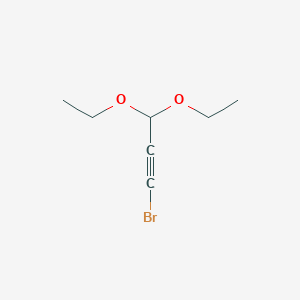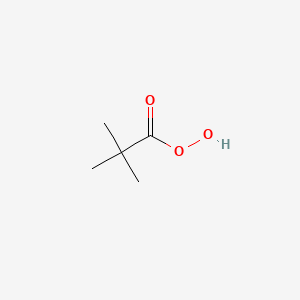
Propaneperoxoic acid, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propaneperoxoic acid, 2,2-dimethyl-, also known as 2,2-dimethylpropaneperoxoic acid, is a chemical compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2,2-dimethyl-, can be synthesized through the reaction of pivalic acid (2,2-dimethylpropanoic acid) with hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
C5H10O2+H2O2→C5H10O3+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxy acid.
Industrial Production Methods
In industrial settings, the production of propaneperoxoic acid, 2,2-dimethyl-, involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and separation units to isolate and purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propaneperoxoic acid, 2,2-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to pivalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols, ketones, and alkenes. The reaction conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is pivalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted organic compounds.
Scientific Research Applications
Propaneperoxoic acid, 2,2-dimethyl-, has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate oxidative stress and the effects of peroxides on biological systems.
Medicine: It is studied for its potential use in drug development and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propaneperoxoic acid, 2,2-dimethyl-, involves the transfer of oxygen atoms from the peroxide group to the substrate. This process generates reactive oxygen species (ROS) that can oxidize various organic compounds. The molecular targets and pathways involved include:
Oxidation of organic substrates: The peroxide group transfers oxygen atoms to the substrate, leading to the formation of oxidized products.
Generation of ROS: The compound generates ROS, which can further react with other molecules and induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Peracetic acid: Another peroxy acid with similar oxidizing properties.
Methyl ethyl ketone peroxide: A peroxide compound used as a polymerization initiator.
Benzoyl peroxide: A peroxide used in acne treatment and as a polymerization initiator.
Uniqueness
Propaneperoxoic acid, 2,2-dimethyl-, is unique due to its specific structure and reactivity. It has a higher stability compared to some other peroxy acids, making it suitable for various industrial applications. Its strong oxidizing properties and ability to generate ROS make it valuable in both research and industrial settings.
Properties
CAS No. |
14909-78-5 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2,2-dimethylpropaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3 |
InChI Key |
YVAACGXAZGGQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


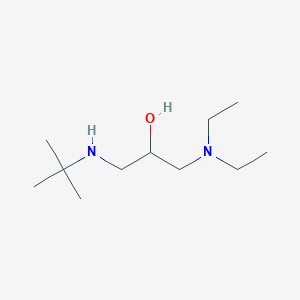
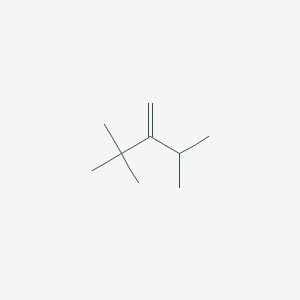
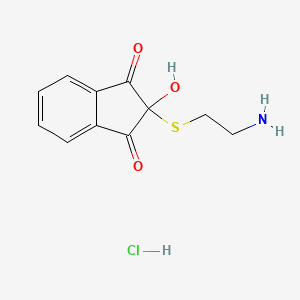

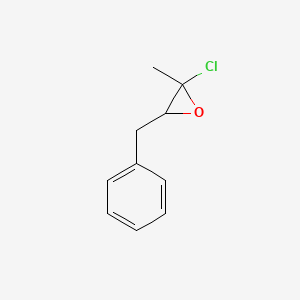

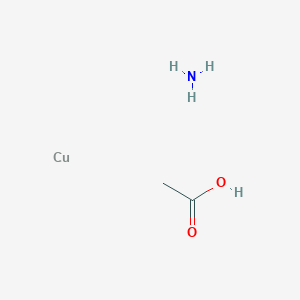
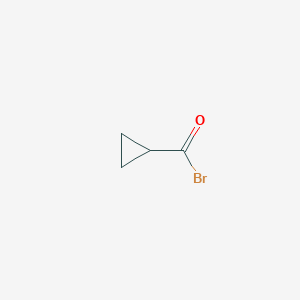
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
